Ethyl 2-bromo-2-(p-tolyl)acetate
Description
Ethyl 2-bromo-2-(p-tolyl)acetate is a brominated ester derivative featuring a para-methylphenyl (p-tolyl) group attached to the α-carbon of the acetate backbone. This compound is structurally characterized by a reactive α-bromo ester moiety, making it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions, photoredox catalysis, and the preparation of heterocyclic or biologically active molecules . Its p-tolyl substituent imparts moderate electron-donating effects and steric bulk, influencing both reactivity and physicochemical properties.
Properties
IUPAC Name |
ethyl 2-bromo-2-(4-methylphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-3-14-11(13)10(12)9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDQUYJGNGJMLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-2-(p-tolyl)acetate can be synthesized through various methods. One common method involves the bromination of ethyl 2-(p-tolyl)acetate. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the alpha position of the ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Fe-Catalyzed Heck-Type Alkenylation
Ethyl 2-bromo-2-(p-tolyl)acetate participates in iron-catalyzed Heck-type alkenylation reactions, enabling the synthesis of α,β-unsaturated esters. In a representative study:
Reaction Conditions
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Catalyst: FeCl₂ (10 mol%)
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Base: Na₂CO₃ (1.1 eq)
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Solvent: DMF
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Temperature: 80°C
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Time: 16 hours
Outcome
The reaction with 2-methoxystyrene yields (E)-p-tolyl 4-(2-methoxyphenyl)-2,2-dimethylbut-3-enoate (81% isolated yield). The stereoselectivity arises from syn-β-hydrogen elimination, typical of Fe-catalyzed pathways .
| Substrate | Product | Yield | Conditions |
|---|---|---|---|
| 2-Methoxystyrene | (E)-But-3-enoate derivative | 81% | FeCl₂, DMF, 80°C, 16h |
Hydrolysis: Acid- and Base-Catalyzed Pathways
The ester undergoes hydrolysis via distinct mechanisms depending on conditions:
Base-Catalyzed Hydrolysis (BAC2 Mechanism)
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Conditions: Aqueous NaOH/EtOH, reflux.
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Mechanism: Nucleophilic attack by OH⁻ at the carbonyl carbon, leading to cleavage of the acyl-oxygen bond.
Acid-Catalyzed Hydrolysis (AAC2 Mechanism)
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Conditions: H₂SO₄ or HCl in H₂O/EtOH.
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Mechanism: Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water.
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Products: Same as above, but proceeds via a carbocation intermediate .
Key Factors Influencing Rate
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The electron-withdrawing bromine substituent increases the electrophilicity of the carbonyl carbon, accelerating hydrolysis compared to non-halogenated esters .
Photoredox Catalysis
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Conditions: Visible light, NiBr₂·glyme, and mesoporous graphitic carbon nitride (mpg-CN).
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Reactivity: The C–Br bond undergoes homolytic cleavage under irradiation, generating an alkyl radical. This radical adds to electron-deficient alkenes (e.g., vinyl acetate), forming 1,4-dicarbonyl compounds .
Radical Cascade Annulation
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Conditions: AIBME/(PhSe)₂ as radical initiators, air as an oxygen source.
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Relevance: Bromoesters like this compound could act as radical precursors in C–C bond-forming cascades, though experimental validation is needed .
Comparative Reactivity Table
Mechanistic and Synthetic Considerations
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Steric Effects: The p-tolyl group imposes moderate steric hindrance, influencing regioselectivity in coupling reactions .
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Stability: The ester is stable under anhydrous conditions but prone to hydrolysis in protic solvents .
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Synthetic Utility: Its dual functionality (bromine + ester) makes it valuable for constructing complex architectures, such as chromenones and polycyclic sulfonamides .
Scientific Research Applications
Organic Synthesis
Ethyl 2-bromo-2-(p-tolyl)acetate serves as a crucial reagent in organic synthesis, particularly in the formation of complex organic molecules. Its reactivity is attributed to the presence of the bromine atom, which enhances its ability to participate in nucleophilic substitution reactions.
Key Reactions
- Wittig Reaction : The compound is frequently employed in the Wittig reaction, facilitating the formation of alkenes from carbonyl compounds. This reaction is essential for constructing various carbon frameworks in organic chemistry.
Case Study: Synthesis of Cholesterol Analogues
In one notable application, this compound was utilized to synthesize cholesterol side-chain analogs. This involved multiple synthetic steps that included Wittig reactions and subsequent transformations, yielding high-purity products suitable for biological evaluation.
Medicinal Chemistry
The compound plays a significant role in medicinal chemistry, particularly in drug discovery and development.
Applications
- Drug Synthesis : It has been effectively used to synthesize various pharmaceutical compounds, including cholesterol analogs that serve as mechanistic probes for studying Mycobacterium tuberculosis.
Case Study: Inhibition Studies
Research has demonstrated that derivatives formed from this compound exhibit inhibitory effects on specific biological targets, such as HSET (KIFC1), which is crucial for cancer cell survival. These findings suggest its potential as a scaffold for developing new therapeutic agents.
Materials Science
In materials science, this compound is employed in the synthesis of polymers and advanced materials with tailored properties.
Applications
- Polymer Synthesis : The compound can be used to create functionalized polymers that exhibit unique physical and chemical properties, making it valuable in developing new materials for various applications.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-2-(p-tolyl)acetate involves its reactivity as an electrophile. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors, leading to the formation of covalent bonds with nucleophilic amino acid residues, thereby modulating enzyme activity or receptor function.
Comparison with Similar Compounds
Key Findings :
- Electronic Effects: Electron-donating groups (e.g., -OMe) lower reduction potentials, favoring specific catalytic pathways .
- Steric Effects : Bulky substituents (e.g., naphthyl) hinder reaction efficiency in cycloadditions .
- Bioactivity : Fluorinated analogs are critical in pharmaceutical synthesis due to enhanced metabolic stability .
Positional Isomers: Ortho vs. Para Substitution
The position of substituents on the aryl ring significantly impacts physicochemical and reactive properties:
Key Findings :
- Ortho Substitution : Higher steric strain reduces thermal stability compared to para isomers .
- Hazards : Both isomers share similar corrosive hazards due to the α-bromo ester moiety .
Heterocyclic Derivatives
Incorporating heterocycles alters electronic properties and bioactivity:
Key Findings :
- Benzoxazole/Benzofuran Derivatives : Improved pharmacokinetic profiles due to heterocyclic rigidity and hydrogen-bonding capacity .
- Indole Derivatives : Broad-spectrum biological activity linked to the indole scaffold’s interaction with cellular targets .
Halogenated and Alkyl Chain Variants
Variations in halogenation and ester chain length influence lipophilicity and reactivity:
Biological Activity
Ethyl 2-bromo-2-(p-tolyl)acetate (C11H13BrO2) is a compound of interest in medicinal chemistry and organic synthesis due to its unique structure and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a bromine atom attached to a carbon adjacent to an ethyl acetate group and a para-tolyl group. The presence of the bromine atom enhances its reactivity, making it a useful intermediate in various chemical reactions, particularly in the synthesis of biologically active compounds.
Reactivity in Biological Systems
The compound acts primarily through nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles. This property is critical in the development of new therapeutic agents.
Biochemical Pathways
this compound participates in several biochemical pathways, particularly those related to organic synthesis. Its derivatives are often explored for their potential pharmacological effects.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound and its derivatives. For instance, compounds derived from this structure have shown promising results against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 44e | MDA-MB-231 | 12.5 |
| 44e | MDA-MB-468 | 15.0 |
These findings suggest that modifications to the base structure can enhance anticancer activity, potentially through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory and Analgesic Activities
In addition to anticancer effects, derivatives of this compound have been investigated for their anti-inflammatory properties. For example, certain derivatives exhibited significant inhibition of COX enzymes, which are crucial in inflammatory pathways:
| Compound | COX Inhibition (%) |
|---|---|
| 3c | 75 |
| 3d | 68 |
These compounds may serve as leads for developing new anti-inflammatory drugs .
Case Studies
- Synthesis and Evaluation of Derivatives : A series of derivatives were synthesized using this compound as a starting material. These compounds were tested for their biological activities against various cancer cell lines and showed varying degrees of efficacy, suggesting that structural modifications can significantly impact biological outcomes .
- Antimicrobial Activity : Some studies have explored the antimicrobial properties of related compounds, with promising results against Gram-positive bacteria. This highlights the versatility of this compound in developing new antimicrobial agents .
Q & A
Q. What are the optimal synthetic routes and purification methods for Ethyl 2-bromo-2-(p-tolyl)acetate?
Answer: The synthesis typically involves bromination of ethyl 2-(p-tolyl)acetate or esterification of 2-bromo-2-(p-tolyl)acetic acid. A common approach is the nucleophilic substitution of α-hydroxy esters using HBr or PBr₃, as demonstrated in analogous syntheses of ethyl bromoacetates . For example:
- Reaction conditions : Use of DMF as a solvent with NaNO₂ for bromination, though steric hindrance from the p-tolyl group may require extended reaction times (e.g., 72 hours) .
- Purification : Distillation under reduced pressure or recrystallization from ethanol/water mixtures. Monitor purity via TLC (hexane:ethyl acetate, 4:1) and confirm by NMR .
Q. How should researchers characterize this compound to confirm structural integrity?
Answer: Key characterization methods include:
- NMR spectroscopy :
- ¹H NMR (CDCl₃): Expect signals at δ 7.3–7.9 ppm (aromatic protons), δ 4.2–4.5 ppm (CH₂ from ethyl ester), and δ 1.2–1.4 ppm (CH₃ from ethyl ester). The absence of δ ~5 ppm eliminates α-hydroxy ester impurities .
- ¹³C NMR : A carbonyl signal at ~170 ppm and quaternary carbon (C-Br) at ~60 ppm .
- Mass spectrometry : ESI-MS should show [M+H]⁺ or [M+Na]⁺ peaks consistent with the molecular formula C₁₁H₁₁BrO₂ (e.g., m/z 263.0/265.0 for Br isotope pattern) .
Q. What are the stability and storage requirements for this compound?
Answer:
- Stability : Susceptible to hydrolysis under acidic/basic conditions. Avoid prolonged exposure to moisture or light.
- Storage : Store at –20°C in anhydrous conditions (e.g., sealed under argon) with desiccants. Shelf life ≥2 years when stored properly .
Advanced Research Questions
Q. How does steric hindrance from the p-tolyl group influence reaction outcomes in cross-coupling or substitution reactions?
Answer: The bulky p-tolyl group can:
- Reduce reactivity in SN2 mechanisms, favoring elimination pathways (e.g., formation of α,β-unsaturated esters) .
- Limit coupling efficiency in Pd-catalyzed reactions (e.g., Suzuki-Miyaura), requiring optimized ligands (e.g., XPhos) and elevated temperatures .
- Example : Attempted nitration of ethyl 2-bromo-2-(naphthyl)acetate yielded hydrolysis byproducts due to steric hindrance .
Q. What analytical strategies resolve contradictions in spectral data for derivatives of this compound?
Answer:
- Contradictory ¹H NMR shifts : Differences in solvent polarity (e.g., CDCl₃ vs. DMSO-d₆) or trace acidic impurities can alter aromatic proton shifts. Use deuterated solvents with controlled pH .
- Unexpected MS fragments : Isotopic patterns (e.g., Br’s 1:1 ratio at m/z 79/81) help distinguish degradation products. Compare with synthetic intermediates (e.g., ethyl 2-oxo-2-(p-tolyl)acetate, m/z 193.0) .
Q. How can researchers mitigate byproduct formation during synthetic scale-up?
Answer:
- Byproducts : Common issues include hydrolysis (yielding 2-(p-tolyl)acetic acid) or elimination (forming α,β-unsaturated esters).
- Mitigation :
Q. What are the applications of this compound in synthesizing bioactive molecules?
Answer:
- Peptide modification : Acts as an alkylating agent for cysteine residues, enabling site-specific functionalization (e.g., fluorescent probes) .
- Heterocycle synthesis : Serves as a precursor for indole derivatives via Ullmann coupling or thiadiazole formation .
- Case study : Ethyl 2-bromo-2-(naphthyl)acetate was used to synthesize fluorescent spin-trapping agents for ROS detection .
Q. How does the electronic effect of the p-tolyl group impact reactivity in photochemical studies?
Answer:
- Electron-donating methyl group : Enhances resonance stabilization of radical intermediates, altering reaction pathways in photoredox catalysis.
- Example : Under blue LED irradiation, the p-tolyl group increases the lifetime of α-carbonyl radicals, facilitating C–C bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
